4-methoxy-N-methylbenzamide
Overview
Description
4-methoxy-N-methylbenzamide is a compound with the molecular formula C9H11NO2 . It is an important intermediate in organic synthesis .
Molecular Structure Analysis
The dihedral angle between the amide group and the benzene ring in 4-methoxy-N-methylbenzamide is 10.6° . In the crystal, molecules are connected via N-H⋯O hydrogen bonds, supported by a C-H⋯O contact, forming chains along b. These chains are linked by C-H⋯π interactions to give a three-dimensional network .Physical And Chemical Properties Analysis
4-methoxy-N-methylbenzamide has a molecular weight of 165.19 g/mol . Its exact mass and monoisotopic mass are 165.078978594 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Sigma-2 Receptor Probe Development : A study by (Xu et al., 2005) demonstrated the development of radiolabeled benzamide analogues as probes for sigma-2 receptors. This research contributes to understanding receptor binding and could be pivotal in neurological and pharmacological studies.
Heterocyclic Compound Synthesis : Research by (Kametani et al., 1972) focused on the synthesis of narwedine-type enones via photochemical cyclisation involving compounds related to 4-methoxy-N-methylbenzamide. This is significant for organic chemistry, particularly in synthesizing complex heterocyclic compounds.
Chromatographic Analysis : A study by (Lehtonen, 1983) investigated the reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those substituted at the 4-phenyl position, which relates to the study of 4-methoxy-N-methylbenzamide. This research is relevant for analytical chemistry, especially in the separation and analysis of complex mixtures.
Directed Metalation in Organic Synthesis : Research by (Reitz & Massey, 1990) described the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation, which is important in synthetic organic chemistry for creating specific molecular structures.
Insecticidal Metabolites Synthesis : A study by (Mcnicholas et al., 1996) discussed the synthesis of fusarentin methyl ethers via acylation, involving compounds related to 4-methoxy-N-methylbenzamide. This has applications in developing insecticidal agents.
Neurotransmitter Receptor Imaging : Research by (Mertens et al., 1994) involved the development of radioiodinated ligands for neurotransmitter receptors, using compounds structurally related to 4-methoxy-N-methylbenzamide. This is significant for neuroscience and medical imaging.
Positron Emission Tomography Imaging : A study by (Fujinaga et al., 2012) focused on synthesizing novel positron emission tomography ligands for brain imaging, involving derivatives of 4-methoxy-N-methylbenzamide. This research has important implications in neurology and diagnostic imaging.
Safety And Hazards
properties
IUPAC Name |
4-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOAPROKUUGJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323449 | |
Record name | 4-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methylbenzamide | |
CAS RN |
3400-22-4 | |
Record name | 3400-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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